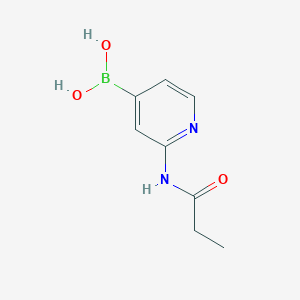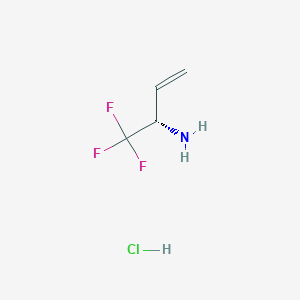
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is a fluorinated organic compound with significant interest in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride typically involves the introduction of trifluoromethyl groups into the butenamine structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butenamine, reacts with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF3I) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1,1,1-Trifluoro-2-butylamine hydrochloride
- α-(trifluoromethyl)styrenes
- Triflamides and triflimides
Uniqueness
(2S)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C4H7ClF3N |
|---|---|
Peso molecular |
161.55 g/mol |
Nombre IUPAC |
(2S)-1,1,1-trifluorobut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c1-2-3(8)4(5,6)7;/h2-3H,1,8H2;1H/t3-;/m0./s1 |
Clave InChI |
IQIPQZXSJZOGGT-DFWYDOINSA-N |
SMILES isomérico |
C=C[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
C=CC(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


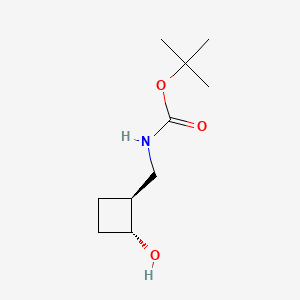


![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)



![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
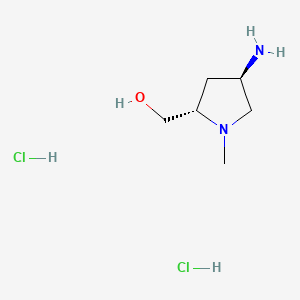
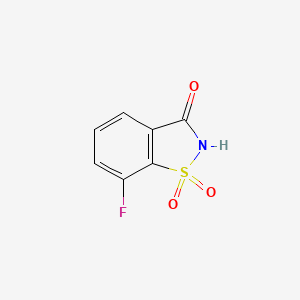


![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
